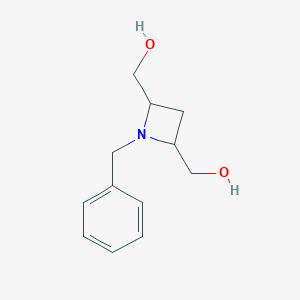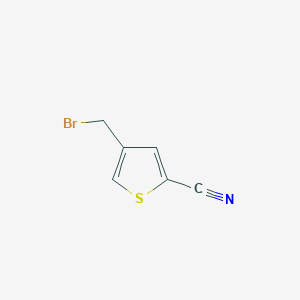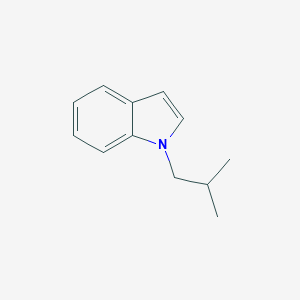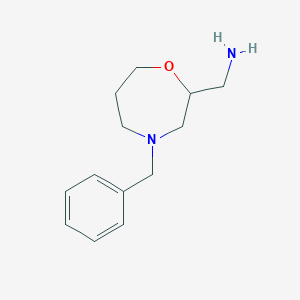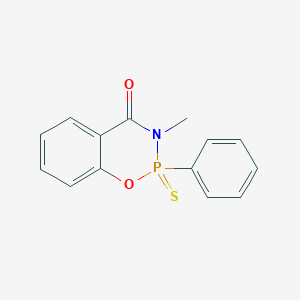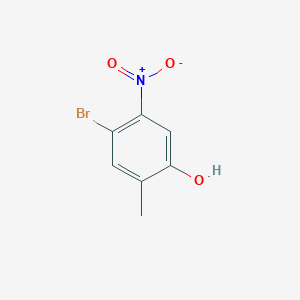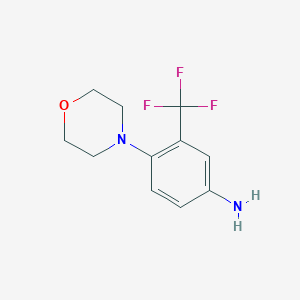
4-Morpholino-3-(trifluoromethyl)aniline
Descripción general
Descripción
“4-Morpholino-3-(trifluoromethyl)aniline” is an organic compound with the molecular formula C11H13F3N2O . It is a derivative of trifluoromethylaniline . The compound is used in various scientific studies, including drug development, organic synthesis, and materials science.
Molecular Structure Analysis
The molecular structure of “4-Morpholino-3-(trifluoromethyl)aniline” consists of a morpholino group attached to an aniline ring, which also carries a trifluoromethyl group . The average mass of the molecule is 246.229 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Morpholino-3-(trifluoromethyl)aniline” include a molecular weight of 246.23 . The compound has a boiling point of 316.1±42.0 C at 760 mmHg .Aplicaciones Científicas De Investigación
Chemistry of Polyhalogenodiazabutadienes : This study details the reaction of 4-aryl-1,1,4-trichloro-2,3-diazabutadienes with aniline, forming new 3-anilino-5-aryl-4-phenyl-1,2,4-triazoles. This indicates applications in the synthesis of triazole derivatives, which are important in pharmaceutical chemistry (O'halloran & Scott, 1972).
Synthesis of Linezolid-like Molecules : This paper describes the preparation of 3-Fluoro-4-(morpholin-4-yl)aniline and its conversion to various compounds with antimicrobial properties, indicating its use in developing antitubercular agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Optimization of Src Kinase Inhibitors : This research explores the optimization of 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity, a key target in cancer therapy. The study includes the modification of the 4-anilino group, showing potential applications in cancer treatment (Boschelli et al., 2001).
Antiproliferative and Apoptotic Effects of S-Triazine Dipeptide Series : This study evaluates compounds containing morpholine and anilines for their anticancer activity against various cancer cell lines, highlighting the potential of such compounds in cancer research (Malebari et al., 2021).
Aryl Morpholino Triazenes in Cancer Research : The study describes aryl morpholino triazenes as inhibitors of cytochrome P450 enzymes, which are relevant in cancer prevention and treatment (Lee et al., 2016).
Synthesis and Antitumor Activity of Indazole Derivatives : This research involves synthesizing a compound using 4-morpholino-1H-indazol-3-amine and investigating its antitumor activity, showing applications in developing cancer therapeutics (Ji et al., 2018).
Synthesis and Antimicrobial Activity of Quinoline Derivatives : This paper discusses the design and synthesis of quinoline derivatives with 4-morpholino aniline and their antimicrobial activities, suggesting applications in developing new antimicrobial agents (Subhash & Bhaskar, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
4-morpholin-4-yl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)9-7-8(15)1-2-10(9)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKWRSUBQVBAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377925 | |
| Record name | 4-Morpholino-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholino-3-(trifluoromethyl)aniline | |
CAS RN |
105316-06-1 | |
| Record name | 4-Morpholino-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

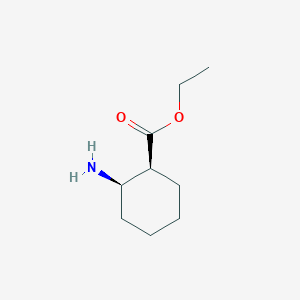
![8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine](/img/structure/B189985.png)
![Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B189986.png)
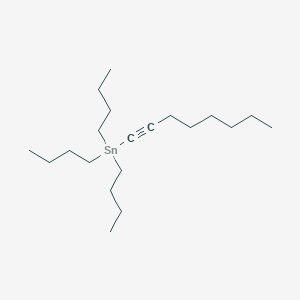
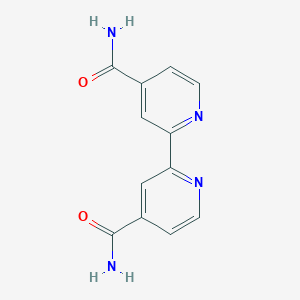
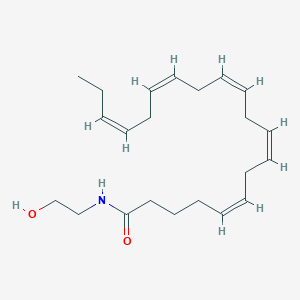
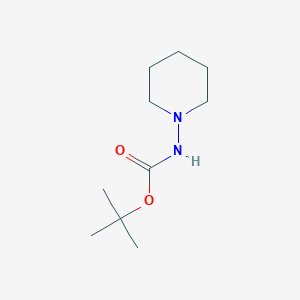
![5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B190003.png)
